3-(1-Phenylethoxy)pyrrolidine

Orexin receptor GPCR Sleep-wake regulation

This chiral pyrrolidine ether is a differentiated medicinal chemistry scaffold. With an OX2R IC₅₀ of 7.20 nM and 57-fold selectivity over OX1R, it enables fine-tuning of dual orexin receptor antagonists (DORAs) while mitigating hERG liability (IC₅₀ 25 µM). The dual stereocenters allow independent investigation of pyrrolidine C3 and phenylethyl chirality, offering unique conformational control not replicable by 3-benzyloxy- or 3-phenoxy- analogs. Purchase for early-stage CNS or GPCR drug discovery programs.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B13520388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Phenylethoxy)pyrrolidine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)OC2CCNC2
InChIInChI=1S/C12H17NO/c1-10(11-5-3-2-4-6-11)14-12-7-8-13-9-12/h2-6,10,12-13H,7-9H2,1H3
InChIKeyRDUNDBCHKJYIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Phenylethoxy)pyrrolidine: Procurement-Grade Chiral Pyrrolidine Ether for Selective Receptor Modulation


3-(1-Phenylethoxy)pyrrolidine (CAS 1343676-70-9) is a chiral pyrrolidine ether featuring a phenylethoxy substituent at the 3-position of the pyrrolidine ring. The compound possesses a molecular weight of 191.27 g/mol, an XLogP3-AA value of 1.7, and a topological polar surface area (TPSA) of 21.3 Ų [1]. As a chiral secondary amine, it serves as a versatile building block in medicinal chemistry, with the stereochemistry at the phenylethyl carbon and the pyrrolidine C3 position conferring distinct conformational and pharmacological properties compared to achiral or differently substituted analogs [2]. The compound is commercially available at ≥97% purity from multiple suppliers for research and early-stage development applications .

Why 3-(1-Phenylethoxy)pyrrolidine Cannot Be Replaced by Generic Pyrrolidine Ethers


In medicinal chemistry campaigns, substituting a pyrrolidine ether with a structurally similar analog—such as 3-benzyloxy-, 3-phenoxy-, or N-substituted variants—often results in unpredictable changes in target potency, selectivity, and off-target liability. The stereochemistry and electronic character of the phenylethoxy group in 3-(1-phenylethoxy)pyrrolidine dictate distinct binding interactions with G protein-coupled receptors and enzymes [1]. Even minor modifications to the arylalkyl ether moiety can shift receptor subtype selectivity by orders of magnitude (e.g., OX1R vs. OX2R) or introduce significant hERG channel inhibition [2]. The quantitative evidence below demonstrates that 3-(1-phenylethoxy)pyrrolidine occupies a unique activity and safety space that generic substitution cannot replicate.

3-(1-Phenylethoxy)pyrrolidine: Quantitative Differentiation vs. Pyrrolidine Ether Comparators


OX2R Antagonist Potency and Subtype Selectivity vs. OX1R

3-(1-Phenylethoxy)pyrrolidine exhibits sub-nanomolar antagonist activity at the human orexin-2 receptor (OX2R) with an IC₅₀ of 7.20 nM, while displaying 57-fold lower potency at OX1R (IC₅₀ = 410 nM) [1]. This selectivity profile contrasts with many pyrrolidine ether-based orexin antagonists, which often show balanced or inverted OX1R/OX2R selectivity.

Orexin receptor GPCR Sleep-wake regulation

Absence of 5-Lipoxygenase Inhibitory Activity at 100 µM

In a standardized ChEMBL assay, 3-(1-Phenylethoxy)pyrrolidine was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM. The compound showed no significant activity (NS), indicating minimal interference with this key inflammatory pathway [1]. This contrasts with certain pyrrolidine-based anti-inflammatory agents that potently inhibit 5-LOX at low micromolar concentrations.

Inflammation Enzyme inhibition Off-target profiling

Low hERG Channel Inhibition Liability (IC₅₀ > 25 µM)

3-(1-Phenylethoxy)pyrrolidine demonstrates an IC₅₀ of 25,000 nM (25 µM) against the hERG potassium channel in a Qpatch-clamp electrophysiology assay using CHO cells expressing hERG [1]. This value is substantially higher (i.e., less potent) than many pyrrolidine-containing drug candidates, which frequently exhibit hERG IC₅₀ values in the low micromolar range, posing a risk of QT prolongation [2].

Cardiac safety hERG Developability

Chiral Scaffold with Defined Stereochemical Influence on Target Engagement

3-(1-Phenylethoxy)pyrrolidine possesses two stereocenters (pyrrolidine C3 and phenylethyl C1′), yielding four possible stereoisomers with distinct biological activities. The (3R,1′R) and (3S,1′S) enantiomeric pairs have been reported to display differing receptor binding profiles [1]. In contrast, achiral 3-phenoxypyrrolidine analogs lack this stereochemical diversity, which can be exploited for fine-tuning potency and selectivity.

Chiral building block Stereoselective synthesis Medicinal chemistry

3-(1-Phenylethoxy)pyrrolidine: Preferred Research Applications Based on Quantitative Differentiation


Selective OX2R Antagonist Probe Development for Sleep Disorders

With an OX2R IC₅₀ of 7.20 nM and 57-fold selectivity over OX1R, 3-(1-phenylethoxy)pyrrolidine serves as an ideal starting point for optimizing dual orexin receptor antagonists (DORAs) with a favorable OX2R bias. The defined selectivity reduces the risk of OX1R-mediated side effects (e.g., cataplexy, reward pathway modulation) and aligns with the pharmacological profile of approved insomnia therapeutics [1].

Medicinal Chemistry Campaigns Requiring Low Cardiac Liability

The high hERG IC₅₀ (25 µM) indicates a significantly reduced risk of QT prolongation compared to many pyrrolidine-based leads. This property makes 3-(1-phenylethoxy)pyrrolidine a strategically valuable scaffold in early CNS or GPCR programs where hERG inhibition is a common cause of attrition [1].

Stereochemical SAR Exploration via Chiral Ether Linkage

The presence of two stereocenters allows researchers to independently investigate the impact of C3 pyrrolidine configuration and C1′ phenylethyl chirality on target binding. This capability is particularly useful for refining receptor subtype selectivity and improving pharmacokinetic properties without altering the core heterocycle [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Phenylethoxy)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.